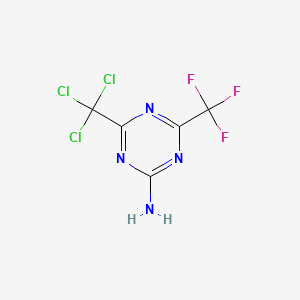

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Descripción

Propiedades

IUPAC Name |

4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3F3N4/c6-4(7,8)1-13-2(5(9,10)11)15-3(12)14-1/h(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXJTNOOCVFNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)C(Cl)(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451860 | |

| Record name | 4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61082-43-7 | |

| Record name | 4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and trifluoromethylating agents.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triazine ring. Common solvents include acetonitrile or dichloromethane.

Catalysts: Catalysts such as tertiary amines or phase-transfer catalysts may be used to facilitate the reaction.

Temperature and Time: The reaction is typically conducted at temperatures ranging from 0°C to room temperature, with reaction times varying from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: In the presence of water, the triazine ring can hydrolyze to form amides or carboxylic acids.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.

Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Hydrolysis Conditions: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted triazines, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceuticals

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine has been investigated for its potential use in drug development due to its ability to modify biological activity through structural modifications.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that specific modifications to the triazine core can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.

Agrochemicals

The compound's properties make it a candidate for developing herbicides and pesticides. Its high reactivity allows for the synthesis of novel agrochemical agents that can target specific pathways in plants or pests.

Data Table: Herbicidal Activity

Materials Science

In materials science, the incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and flame retardancy.

Case Study: Polymer Composites

A study focused on the synthesis of polymer composites using this triazine compound as a flame retardant additive. The resulting materials demonstrated significantly improved fire resistance compared to standard polymers.

Environmental Applications

The compound has potential applications in environmental remediation due to its ability to react with pollutants and facilitate their breakdown.

Case Study: Pollutant Degradation

Research indicates that when applied in contaminated sites, derivatives of this compound can effectively degrade chlorinated solvents in soil and groundwater through chemical reactions that lead to less harmful byproducts.

Mecanismo De Acción

The mechanism by which 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the trichloromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparación Con Compuestos Similares

Physicochemical and Pharmacokinetic Comparisons

Actividad Biológica

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a heterocyclic compound notable for its unique structural features, which include both trichloromethyl and trifluoromethyl groups attached to a triazine ring. This compound is primarily studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 61082-43-7 |

| Molecular Formula | CHClFN |

| Molecular Weight | 239.45 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Synthesis

The synthesis of this compound typically involves starting materials such as cyanuric chloride and trifluoromethylating agents. The process is conducted under anhydrous conditions using solvents like acetonitrile or dichloromethane, often with the aid of catalysts to enhance reaction efficiency.

Antimicrobial Properties

Research indicates that compounds containing triazine moieties exhibit significant antimicrobial activities. A study evaluated the antibacterial efficacy of various synthesized triazine derivatives against common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results demonstrated that certain derivatives showed notable inhibition zones, suggesting potential applications in treating bacterial infections .

Table 1: Antibacterial Activity of Triazine Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Klebsiella pneumoniae | 12 | |

| Staphylococcus aureus | 18 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The triazine ring can form stable complexes with metal ions, potentially inhibiting enzyme activity critical for microbial survival. Additionally, the lipophilic nature imparted by the trichloromethyl and trifluoromethyl groups may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Research has focused on its ability to inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have been shown to target specific receptors or pathways in cancer cells, leading to reduced viability and increased apoptosis .

Study on Herbicide Efficacy

In agricultural applications, derivatives of triazine compounds have been evaluated for their herbicidal activities. A study highlighted the competitive binding of triazine herbicides to the D1 protein in photosynthetic organisms. This competitive inhibition is crucial for understanding how these compounds can be utilized effectively in pest management strategies .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine, and how do reaction conditions influence yields?

Synthesis of triazine derivatives often involves cyclocondensation of nitriles with guanidine derivatives or solvent-free reactions. For example, substituted triazines can be synthesized via one-pot methods involving cotrimerization of aromatic nitriles with guanidine, achieving yields between 7%–24% depending on substituents . Reaction conditions such as solvent choice (e.g., THF or toluene), temperature, and catalysts (e.g., triethylamine) critically affect yield and purity. Solvent-free methods may improve atom economy but require careful monitoring via TLC to track progress .

Q. Which spectroscopic and analytical methods are most reliable for characterizing triazine derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for distinguishing substituents like trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups . Elemental analysis (C, H, N) validates purity, with deviations >0.4% indicating impurities. For example, triazines with trifluoromethyl groups show distinct ¹⁹F NMR shifts at δ −60 to −70 ppm, aiding in structural confirmation . Mass spectrometry (MS) and X-ray crystallography (where crystals are obtainable) provide additional validation .

Q. How do substituents influence the physical properties (e.g., solubility, melting point) of triazine derivatives?

Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase melting points due to enhanced intermolecular interactions. For instance, trifluoromethyl-substituted triazines exhibit melting points >200°C, while methoxy derivatives melt at ~180°C . Solubility in polar solvents (e.g., ethanol) decreases with halogenated substituents, necessitating DMSO or DMF for dissolution .

Advanced Research Questions

Q. How can 3D-QSAR models predict the biological activity of triazine derivatives, and what descriptors are most critical?

3D-QSAR models correlate molecular features (e.g., electrostatic potentials, hydrophobic fields) with antileukemic activity. For triazines, substituent size (steric bulk) and electronegativity (e.g., -CF₃) are key descriptors. Models derived from CoMFA (Comparative Molecular Field Analysis) show that bulky, electron-deficient substituents enhance activity by improving target binding (e.g., kinase inhibition) . Validation via leave-one-out cross-validation (q² > 0.5) and external test sets ensures reliability.

Q. What methodologies resolve contradictions in biological activity data for structurally similar triazine derivatives?

Discrepancies often arise from minor structural variations (e.g., para vs. meta substituents) or assay conditions. For example, 4-(4-methylpiperidino)-substituted triazines show variable IC₅₀ values (2–50 µM) against leukemia cell lines due to differences in cellular uptake . Strategies include:

Q. How can environmental fate studies inform the design of stable triazine derivatives for biomedical applications?

Environmental stability studies (e.g., hydrolysis, photolysis) assess degradation pathways. Triazines with halogenated substituents exhibit slower hydrolysis rates (t₁/₂ > 30 days at pH 7) compared to methoxy derivatives (t₁/₂ < 7 days) . Incorporating stable substituents like -CF₃ enhances in vivo half-life but requires ecotoxicological assessments to mitigate bioaccumulation risks.

Q. What experimental strategies optimize regioselectivity in triazine functionalization?

Regioselective synthesis is achieved via:

Q. How do steric and electronic effects of substituents influence reaction mechanisms in triazine chemistry?

Steric hindrance from trichloromethyl groups slows nucleophilic substitution but stabilizes intermediates. Electron-withdrawing groups (-CF₃) activate the triazine ring toward electrophilic attack at the 4-position, while electron-donating groups (-OCH₃) favor reactivity at the 6-position . Computational methods (DFT calculations) validate these trends by mapping charge distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.